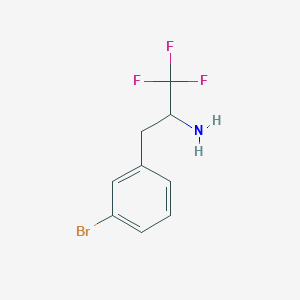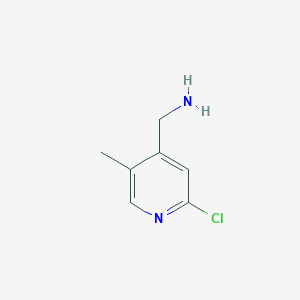
(3-Chloro-5-iodophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-iodophenyl)methanamine is a chemical compound with the molecular formula C7H7ClIN. . The compound consists of a phenyl ring substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively, and an amine group attached to the methylene carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodophenyl)methanamine can be achieved through several methods. One common approach involves the halogenation of a phenylmethanamine precursor. The process typically includes:
Halogenation: The introduction of chlorine and iodine atoms to the phenyl ring. This can be done using reagents such as chlorine gas and iodine monochloride under controlled conditions.
Amination: The introduction of the amine group to the methylene carbon. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
Substitution: Azido, cyano derivatives.
Oxidation: Nitroso, nitro derivatives.
Reduction: Primary amines.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
(3-Chloro-5-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-iodophenyl)methanamine involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-4-iodophenyl)methanamine: Similar structure but with iodine at the 4 position.
(3-Bromo-5-iodophenyl)methanamine: Bromine instead of chlorine at the 3 position.
(3-Chloro-5-fluorophenyl)methanamine: Fluorine instead of iodine at the 5 position.
Uniqueness
(3-Chloro-5-iodophenyl)methanamine is unique due to the specific combination of chlorine and iodine substituents, which confer distinct reactivity and properties. This combination allows for selective reactions and applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C7H7ClIN |
|---|---|
Peso molecular |
267.49 g/mol |
Nombre IUPAC |
(3-chloro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
Clave InChI |
OVTKHECJPGRAFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)I)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)









![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)



